Epinecidin-1: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance in Epinephelus coioides
Epinecidin-1: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance in Epinephelus coioides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinecidin-1 (B1576705) is a potent antimicrobial peptide (AMP) originally discovered in the orange-spotted grouper, Epinephelus coioides. As a member of the piscidin family, it represents a crucial component of the fish's innate immune system. This technical guide provides an in-depth overview of the discovery, origin, and multifaceted biological activities of Epinecidin-1. It details the experimental methodologies employed in its study, from peptide synthesis to functional assays, and presents quantitative data in a structured format for comparative analysis. Furthermore, this guide illustrates key experimental workflows and signaling pathways modulated by Epinecidin-1 through detailed diagrams, offering a valuable resource for researchers in the fields of immunology, microbiology, and drug development.
Discovery and Origin of Epinecidin-1 in Epinephelus coioides
Epinecidin-1 was first identified through the analysis of a cDNA library constructed from the leukocytes of the orange-spotted grouper, Epinephelus coioides[1]. The initial discovery highlighted a novel antimicrobial peptide with significant potential.
The gene encoding Epinecidin-1 consists of three introns and four exons, and it is initially transcribed into a 67-amino acid prepropeptide[1][2]. This precursor protein is subsequently processed to yield the mature, active peptide. Bioinformatic analyses have indicated the presence of a signal peptide (the first 21 or 22 amino acids) that directs the protein for secretion, followed by the mature peptide sequence[1].
A commonly studied synthetic version of Epinecidin-1, often referred to as Epi-1, is a 21-amino acid peptide corresponding to residues 22-42 of the full sequence[3][4][5]. This fragment, with the sequence GFIFHIIKGLFHAGKMIHGLV, has been shown to possess the broad-spectrum antimicrobial and other biological activities attributed to the native peptide[4][5].
Tissue Distribution and Expression
The expression of Epinecidin-1 is not uniform throughout the tissues of Epinephelus coioides. Studies utilizing comparative reverse-transcription polymerase chain reaction (RT-PCR) have demonstrated that the highest levels of Epinecidin-1 mRNA are found in the head, kidneys, intestines, and skin[1][6]. Immunohistochemical analysis has further localized the peptide to the epithelial cells of the gills and intestines[5][6]. This distribution suggests that Epinecidin-1 plays a critical role as a first line of defense against pathogens at mucosal surfaces. Furthermore, its expression is upregulated in response to infection, such as with Vibrio harveyi, indicating its active role in the fish's immune response[1].
Biological Activities of Epinecidin-1
Epinecidin-1 exhibits a wide array of biological functions, making it a promising candidate for therapeutic development. These activities include potent antimicrobial, anticancer, immunomodulatory, and wound-healing properties[1][3][7].
Antimicrobial Activity
Epinecidin-1 demonstrates broad-spectrum activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, fungi, parasites, and viruses[1][6][8]. Its primary mechanism of action is believed to be the disruption of microbial cell membranes[6]. The cationic nature of the peptide facilitates its interaction with the negatively charged components of microbial membranes, leading to pore formation and cell lysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Synthetic Epinecidin-1 (Epi-1) Against Various Pathogens
| Pathogen | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 16 - 32 | [8] |
| Helicobacter pylori | - | 8 | [1] |
| Pseudomonas aeruginosa | ATCC 19660 | - | [6] |
| Candida albicans | BCRC #20511 | - | [4] |
| Trichomonas vaginalis | - | - | [4] |
Anticancer Activity
Epinecidin-1 has been shown to exhibit cytotoxic effects against various cancer cell lines, including human fibrosarcoma (HT1080) and leukemia (U937) cells[1][9]. The proposed mechanism involves the induction of apoptosis through the disruption of mitochondrial membrane integrity, leading to the activation of caspases-3, -8, and -9[1].
Table 2: Cytotoxicity of Synthetic Epinecidin-1 (Epi-1) Against Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HT1080 | Human Fibrosarcoma | - | - | [9] |
| U937 | Human Leukemia | - | - | [1] |
| A549 | Lung Carcinoma | - | - | [9] |
| HeLa | Cervical Cancer | - | - | [9] |
| HepG2 | Liver Hepatocellular Carcinoma | - | - | [9] |
Immunomodulatory Effects
Epinecidin-1 can modulate the host's immune response. It has been demonstrated to suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in response to bacterial infections[6]. This is achieved, in part, by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response through the suppression of the reactive oxygen species/p38/Akt/NF-κB signaling pathway[3]. Furthermore, Epinecidin-1 can induce the degradation of the TLR signaling adaptor protein MyD88 via the Smurf E3 ligase proteasome pathway[5].
Wound Healing Properties
Epinecidin-1 has demonstrated the ability to promote wound healing. In a swine model of MRSA-infected burn wounds, treatment with Epinecidin-1 resulted in complete skin regeneration[8]. It is suggested that the peptide enhances cell proliferation and migration to the wound site.
Experimental Protocols
This section details the methodologies for key experiments used in the study of Epinecidin-1.
Peptide Synthesis and Purification
The synthetic 21-amino acid Epinecidin-1 (Epi-1) peptide (GFIFHIIKGLFHAGKMIHGLV) is typically produced via solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry[3][4].
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Synthesis: The peptide is assembled on a solid-phase resin, with each amino acid being sequentially added and protected with an Fmoc group.
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Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed.
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Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC)[3][4].
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Verification: The molecular mass and purity of the final peptide are confirmed by mass spectrometry[3][4].
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of Epinecidin-1 against various microorganisms.
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Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
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Peptide Dilution: A serial two-fold dilution of Epinecidin-1 is prepared in a 96-well microtiter plate.
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Inoculation: Each well is inoculated with the microbial suspension.
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Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
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MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
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Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize.
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Treatment: The cells are treated with various concentrations of Epinecidin-1 for a specified duration.
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MTT Addition: The MTT reagent is added to each well and the plate is incubated for a few hours. During this time, viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
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Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the insoluble formazan crystals.
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Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
Gene Expression Analysis (RT-PCR)
Reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the expression levels of the Epinecidin-1 gene in different tissues.
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RNA Extraction: Total RNA is extracted from various tissues of Epinephelus coioides using a suitable RNA isolation kit.
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cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
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PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the Epinecidin-1 gene and a housekeeping gene (for normalization).
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Analysis: The PCR products are analyzed by gel electrophoresis. The intensity of the bands corresponding to the Epinecidin-1 gene, relative to the housekeeping gene, provides a measure of its expression level in the different tissues.
Immunohistochemistry
This technique is used to visualize the localization of the Epinecidin-1 peptide within fish tissues.
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Tissue Preparation: Tissues from Epinephelus coioides are fixed in formalin and embedded in paraffin (B1166041). Thin sections are then cut and mounted on microscope slides.
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Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.
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Antigen Retrieval: The slides are treated to unmask the antigenic sites of the Epinecidin-1 peptide. This can be achieved through heat-induced epitope retrieval (HIER) or enzymatic digestion.
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Blocking: Non-specific binding sites are blocked using a blocking solution (e.g., normal serum).
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Primary Antibody Incubation: The sections are incubated with a primary antibody specific to Epinecidin-1.
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Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is then added.
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Detection: The signal is visualized using a chromogenic substrate that produces a colored precipitate at the site of the antigen-antibody reaction.
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Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei and then mounted for microscopic examination.
Visualizations
Experimental Workflows
Caption: Workflow for the discovery, production, and functional analysis of Epinecidin-1.
Signaling Pathways
Caption: Signaling pathways modulated by Epinecidin-1 in immunomodulation and apoptosis.
Conclusion
Epinecidin-1, a multifaceted antimicrobial peptide from Epinephelus coioides, stands out as a promising candidate for further research and development. Its discovery has paved the way for exploring the rich biodiversity of marine organisms as a source of novel therapeutic agents. The detailed understanding of its biological activities and the underlying molecular mechanisms, as outlined in this guide, provides a solid foundation for its potential applications in combating antibiotic resistance, developing new anticancer therapies, and creating innovative solutions for wound management. The experimental protocols and data presented herein serve as a valuable resource for scientists dedicated to advancing the field of peptide-based therapeutics.
References
- 1. Epinecidin-1 peptide induces apoptosis which enhances antitumor effects in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Epinecidin-1, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications [frontiersin.org]
- 4. Epinecidin-1, an Antimicrobial Peptide Derived From Grouper (Epinephelus coioides): Pharmacological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Peptide Epinecidin-1 Modulates MyD88 Protein Levels via the Proteasome Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression and localization of the epinecidin-1 antimicrobial peptide in the grouper (Epinephelus coioides), and its role in protecting fish against pathogenic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Marine Antimicrobial Peptide Epinecidin-1 Inhibits Proliferation Induced by Lipoteichoic acid and Causes cell Death in non-small cell lung cancer Cells via Mitochondria Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide Epinecidin-1 promotes complete skin regeneration of methicillin-resistant Staphylococcus aureus-infected burn wounds in a swine model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
